3,5-Difluoro-2-nitrophenylacetic acid

pKa prediction ionization state medicinal chemistry

3,5-Difluoro-2-nitrophenylacetic acid (CAS 130400-45-2) is a polyfunctional aromatic building block belonging to the class of fluorinated nitroaryl acetic acids, with molecular formula C₈H₅F₂NO₄ and molecular weight 217.13 g/mol. It features a phenylacetic acid core bearing two electron-withdrawing fluorine atoms at the 3- and 5-positions and a nitro group at the 2-position—a substitution pattern that distinguishes it from common mono-functional or regioisomeric alternatives.

Molecular Formula C8H5F2NO4
Molecular Weight 217.128
CAS No. 130400-45-2
Cat. No. B2380323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-nitrophenylacetic acid
CAS130400-45-2
Molecular FormulaC8H5F2NO4
Molecular Weight217.128
Structural Identifiers
SMILESC1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])F)F
InChIInChI=1S/C8H5F2NO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13)
InChIKeyHINZALAFDDZVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-2-nitrophenylacetic Acid (CAS 130400-45-2): Procurement-Relevant Physicochemical Profile


3,5-Difluoro-2-nitrophenylacetic acid (CAS 130400-45-2) is a polyfunctional aromatic building block belonging to the class of fluorinated nitroaryl acetic acids, with molecular formula C₈H₅F₂NO₄ and molecular weight 217.13 g/mol [1]. It features a phenylacetic acid core bearing two electron-withdrawing fluorine atoms at the 3- and 5-positions and a nitro group at the 2-position—a substitution pattern that distinguishes it from common mono-functional or regioisomeric alternatives . Its predicted physicochemical properties include a computed XLogP3-AA of 1.4 and a predicted pKa of 3.54±0.10, parameters that directly govern its reactivity, solubility, and suitability as a synthetic intermediate in medicinal chemistry and agrochemical research programs [1].

Why Generic Substitution of 3,5-Difluoro-2-nitrophenylacetic Acid (CAS 130400-45-2) with In-Class Analogs Compromises Experimental Integrity


Fluorinated nitroaryl acetic acids bearing the same molecular formula (C₈H₅F₂NO₄) cannot be treated as interchangeable commodities. Regioisomers such as 2,4-difluoro-6-nitrophenylacetic acid (CAS 1803827-71-5) and 2,5-difluoro-4-nitrophenylacetic acid (CAS 770719-22-7) differ in the positional arrangement of fluorine and nitro substituents, producing divergent electronic landscapes, steric profiles, and reactivity patterns [1]. Mono-functional precursors—2-nitrophenylacetic acid (CAS 3740-52-1, lacking fluorine) and 3,5-difluorophenylacetic acid (CAS 105184-38-1, lacking the nitro group)—each forfeit one or more critical functional handles that define the target compound's value as a dual-reactive intermediate [2]. Substituting any of these analogs introduces uncontrolled variables in reaction optimization, SAR studies, or scale-up protocols, which can invalidate comparative datasets or delay milestone-driven discovery timelines.

Quantitative Differentiation Evidence for 3,5-Difluoro-2-nitrophenylacetic Acid (CAS 130400-45-2) Versus Closest Analogs


Enhanced Acidity (Predicted pKa) of 3,5-Difluoro-2-nitrophenylacetic Acid Versus 2-Nitrophenylacetic Acid and 3,5-Difluorophenylacetic Acid

3,5-Difluoro-2-nitrophenylacetic acid exhibits a predicted acid dissociation constant (pKa) of 3.54±0.10, which is 0.46 log units lower (i.e., more acidic) than unsubstituted 2-nitrophenylacetic acid (pKa 4.0 at 25°C) and 0.36 log units lower than 3,5-difluorophenylacetic acid (predicted pKa 3.90±0.10) . The combined electron-withdrawing effect of the ortho-nitro group and the two meta-fluorines accounts for this enhanced acidity. At physiological pH 7.4, a pKa of 3.54 means the target compound is >99.99% ionized (carboxylate form), compared to ~99.96% for 2-nitrophenylacetic acid and ~99.97% for 3,5-difluorophenylacetic acid—a difference that may influence protein binding, solubility, and membrane partitioning in biological assays.

pKa prediction ionization state medicinal chemistry acid strength

Reduced Lipophilicity (XLogP3) of 3,5-Difluoro-2-nitrophenylacetic Acid Relative to Non-Nitrated and Non-Fluorinated Analogs

The computed XLogP3-AA value for 3,5-difluoro-2-nitrophenylacetic acid is 1.4, which is 0.2 log units lower than both 2-nitrophenylacetic acid (XLogP3 = 1.6) and 3,5-difluorophenylacetic acid (XLogP = 1.6) [1][2][3]. Despite the addition of two hydrophobic fluorine atoms, the ortho-nitro group's strong electron-withdrawing character reduces overall lipophilicity relative to analogs that carry only one of the two substituent types. This counterintuitive trend—adding fluorine while lowering logP—is a known phenomenon in fluoro-nitroaromatic systems and can be exploited to fine-tune logD and passive membrane permeability without increasing molecular weight.

lipophilicity XLogP3 drug-likeness ADME physicochemical profiling

Dual Orthogonal Reactive Handles: Nitro Reduction and Carboxylic Acid Derivatization in One Intermediate

3,5-Difluoro-2-nitrophenylacetic acid uniquely provides two chemically orthogonal, sequentially addressable functional groups on the same phenylacetic acid scaffold: (1) a carboxylic acid moiety amenable to amide coupling, esterification, or Curtius rearrangement, and (2) an aromatic nitro group reducible to a primary aniline for diazotization, Sandmeyer, or Buchwald-Hartwig coupling . The 3,5-difluoro substitution pattern further activates the ring toward nucleophilic aromatic substitution (SNAr) at positions para or ortho to the fluorines, offering a third diversification vector . In contrast, the mono-functional analog 3,5-difluorophenylacetic acid (CAS 105184-38-1) lacks the nitro-to-amine reductive handle, and 2-nitrophenylacetic acid (CAS 3740-52-1) lacks the fluorine atoms that enable SNAr chemistry and enhance metabolic stability [1]. Regioisomers such as 2,4-difluoro-6-nitrophenylacetic acid (CAS 1803827-71-5) present a different SNAr activation pattern due to altered fluorine-nitro positional relationships, leading to different regioselectivity in nucleophilic displacement reactions [2]. This compound is cited as a key intermediate in the synthesis of fluoronitrophenyl-substituted folate analogs evaluated as GAR/AICAR transformylase inhibitors in peer-reviewed medicinal chemistry literature [3].

synthetic intermediate orthogonal reactivity building block amine precursor medicinal chemistry

Documented Role as a Validated Intermediate in Enzyme Inhibitor Lead Optimization at Scripps Research Institute

A derivative of 3,5-difluoro-2-nitrophenylacetic acid—specifically, 4-[(2-nitro-3,5-difluorophenyl)[2-(2,6-diamino-4-oxo-3,4-dihydropyrimidine-5-yl)ethyl]aminomethyl]benzoic acid methyl ester—was synthesized and biologically evaluated in a peer-reviewed study from Scripps Research Institute and Pennsylvania State University as part of a series of fluoronitrophenyl-substituted folate analogs targeting GAR transformylase and AICAR transformylase, two validated anticancer targets in the purine biosynthesis pathway [1]. The inclusion of the 2-nitro-3,5-difluorophenyl moiety was a deliberate design choice following systematic SAR exploration, with the difluoro pattern selected to modulate electronic properties and binding affinity to the folate-binding pocket. The study demonstrates that the 2-nitro-3,5-difluorophenyl pharmacophore contributed to active inhibitor scaffolds, establishing a precedent for procurement of this specific substitution pattern in medicinal chemistry programs targeting folate-dependent enzymes [1].

antifolate GAR transformylase AICAR transformylase enzyme inhibitor lead optimization

Stable Physicochemical Profile: Boiling Point and Density Differentiate 3,5-Difluoro-2-nitrophenylacetic Acid from Regioisomers for Purification and Formulation Planning

The predicted boiling point of 3,5-difluoro-2-nitrophenylacetic acid is 342.7±37.0°C and its predicted density is 1.583±0.06 g/cm³ . These values differ from those reported for close regioisomers—for example, 3,5-difluoro-4-nitrophenylacetic acid (CAS 932373-91-6) has a predicted boiling point of 383.2±37.0°C and a predicted density of 1.6±0.1 g/cm³ . The approximately 40°C difference in predicted boiling point between the 2-nitro and 4-nitro regioisomers reflects the differential impact of intramolecular hydrogen bonding between the ortho-nitro group and the carboxylic acid moiety in the target compound, which reduces intermolecular association and lowers the boiling point. This distinction is directly relevant to distillation-based purification protocols and thermal stability assessments during scale-up.

boiling point density physicochemical characterization purification formulation

Prioritized Application Scenarios for 3,5-Difluoro-2-nitrophenylacetic Acid (CAS 130400-45-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of ortho-Nitroaniline-Containing Kinase or Enzyme Inhibitor Libraries

The dual orthogonal reactivity of 3,5-difluoro-2-nitrophenylacetic acid—carboxylic acid derivatization followed by nitro group reduction to the corresponding aniline—enables a two-step diversification sequence to generate ortho-amino-3,5-difluorophenylacetic acid amide libraries. The 3,5-difluoro pattern further permits late-stage SNAr functionalization . This intermediate has been validated as a substructure in GAR/AICAR transformylase inhibitor programs at Scripps Research Institute, establishing its compatibility with antifolate lead optimization workflows [1]. Procurement teams supporting kinase inhibitor, epigenetic probe, or antifolate discovery programs should prioritize this specific regioisomer to ensure consistency with literature SAR precedent.

Physicochemical Property Optimization: CNS-Sparing or Solubility-Focused Lead Series

With an XLogP3-AA of 1.4—0.2 log units lower than non-nitrated 3,5-difluorophenylacetic acid (XLogP 1.6) and non-fluorinated 2-nitrophenylacetic acid (XLogP3 1.6)—this intermediate is suited for programs requiring reduced lipophilicity without sacrificing fluorination-mediated metabolic stability . Its predicted pKa of 3.54 ensures nearly complete ionization at physiological pH, favoring aqueous solubility and renal clearance pathways [1]. Discovery teams targeting peripheral or solubility-challenged targets should select this compound over more lipophilic analogs when early ADME profiling indicates a need for logP reduction.

Process Chemistry Scale-Up: Vacuum Distillation and Crystallization Optimization

The predicted boiling point of 342.7°C for 3,5-difluoro-2-nitrophenylacetic acid is approximately 40°C lower than the 4-nitro regioisomer (383.2°C), indicating weaker intermolecular association—likely due to intramolecular hydrogen bonding between the ortho-nitro and carboxylic acid groups . This property simplifies vacuum distillation and reduces thermal degradation during purification, an important consideration for CROs and CDMOs planning multi-kilogram campaigns. Combined with its predicted density of 1.583 g/cm³, process engineers can anticipate distinct crystallization and solvent-partitioning behavior relative to regioisomeric impurities, facilitating purity-by-design strategies .

Agrochemical Intermediate: Fluorinated Herbicide or Fungicide Scaffold Development

The combination of a reducible nitro group (proceeding to anilines, diazonium salts, or heterocycles) and two metabolism-resistant fluorine atoms positions 3,5-difluoro-2-nitrophenylacetic acid as a versatile entry point into fluorinated agrochemical scaffolds. The electron-deficient aromatic ring, activated by both nitro and difluoro substituents, facilitates regioselective nucleophilic aromatic substitution at the 4- and 6-positions . Agrochemical discovery groups developing protoporphyrinogen oxidase (PPO) inhibitors, sulfonylurea analogs, or fluorinated phenoxy herbicides can leverage this intermediate's three-vector diversification capability to explore SAR around a fluorinated phenylacetic acid core [1].

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